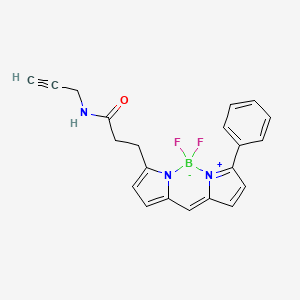

BDP R6G alkyne

Description

Properties

IUPAC Name |

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BF2N3O/c1-2-14-25-21(28)13-11-17-8-9-18-15-19-10-12-20(16-6-4-3-5-7-16)27(19)22(23,24)26(17)18/h1,3-10,12,15H,11,13-14H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYXFSSDBMYMQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BF2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Photophysical Profile of BDP R6G Alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G alkyne is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Renowned for their exceptional photophysical properties, BODIPY dyes, including this compound, are characterized by high fluorescence quantum yields, sharp excitation and emission peaks, and excellent photostability.[1][2] The spectral characteristics of BDP R6G are analogous to those of Rhodamine 6G (R6G), a well-established xanthene dye.[1] The incorporation of a terminal alkyne group facilitates its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," enabling the covalent labeling of a wide array of biomolecules. This guide provides an in-depth overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its application in bio-conjugation.

Core Photophysical Properties

The defining photophysical characteristics of this compound are summarized in the table below. These parameters are crucial for designing and troubleshooting fluorescence-based assays, including microscopy, flow cytometry, and fluorescence polarization studies.

| Photophysical Parameter | Value |

| Excitation Maximum (λabs) | 530 nm |

| Emission Maximum (λem) | 548 nm |

| Molar Extinction Coefficient (ε) | ~70,000 cm-1M-1 |

| Fluorescence Quantum Yield (ΦF) | 0.96 |

| Fluorescence Lifetime (τ) | ~5.7 ns |

| Recommended Solvents | DMF, DMSO, DCM |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is essential for its effective application. The following are detailed methodologies for key experimental procedures.

Measurement of UV-Visible Absorption Spectrum

This protocol outlines the determination of the absorption spectrum and, consequently, the molar extinction coefficient of this compound.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., DMSO, DMF, or DCM)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five different concentrations in the micromolar range.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 300-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to blank the spectrophotometer.

-

Sample Measurement: Measure the absorbance of each of the diluted solutions, starting from the lowest concentration.

-

Data Analysis:

-

Plot absorbance at the absorption maximum (λabs) versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting linear fit will be the molar extinction coefficient (ε) since the path length (b) is 1 cm.

-

Measurement of Fluorescence Emission Spectrum

This protocol describes how to obtain the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (from the absorption experiment, with absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)

-

Fluorescence spectrometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Spectrometer Setup: Turn on the fluorescence spectrometer and allow the excitation source to stabilize. Set the excitation wavelength to the absorption maximum of this compound (530 nm). Set the emission scan range (e.g., 540-700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and measure its emission spectrum to identify any background fluorescence.

-

Sample Measurement: Place the cuvette with the this compound solution in the spectrometer and acquire the emission spectrum.

-

Data Correction: If necessary, subtract the blank spectrum from the sample spectrum. The peak of the corrected spectrum corresponds to the emission maximum (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard. For BDP R6G, Rhodamine 6G in ethanol (ΦF = 0.95) is a suitable standard.

Materials:

-

This compound

-

Rhodamine 6G (as a standard)

-

Spectrophotometric grade ethanol

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilutions for both this compound and Rhodamine 6G in ethanol. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorption Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength (e.g., 525 nm).

-

Fluorescence Measurement: Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (ηsample2 / ηstandard2) where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent (in this case, since the solvent is the same, this term cancels out).

-

-

Visualizing the Application: Click Chemistry Workflow

This compound is primarily utilized as a fluorescent tag in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The following diagram illustrates a typical experimental workflow for labeling an azide-modified biomolecule.

References

An In-Depth Technical Guide to BDP R6G Alkyne: Spectroscopic Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of BDP R6G alkyne, a versatile fluorescent probe. It includes a summary of its key quantitative data, detailed experimental protocols for its characterization and use, and diagrams illustrating fundamental concepts and workflows.

Core Spectroscopic and Photophysical Properties

This compound is a borondipyrromethene (BODIPY) dye functionalized with a terminal alkyne group. This feature allows for its covalent attachment to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Spectrally, it is an analog of Rhodamine 6G (R6G), exhibiting bright fluorescence in the orange region of the visible spectrum.

Quantitative Data Summary

The following table summarizes the key photophysical parameters of this compound. Data for the extinction coefficient is based on the closely related BDP R6G NHS ester, and the fluorescence lifetime is an approximation based on Rhodamine 6G, which shares a similar spectral profile.

| Parameter | Value | Reference(s) |

| Absorption Maximum (λabs) | 530 nm | [1] |

| Emission Maximum (λem) | 548 nm | [1] |

| Molar Extinction Coefficient (ε) | ~76,000 M-1cm-1 | [2] |

| Fluorescence Quantum Yield (Φ) | 0.96 | [1] |

| Fluorescence Lifetime (τ) | ~4 ns | [3] |

| Molecular Weight | 377.2 g/mol | |

| Molecular Formula | C21H18BF2N3O |

Experimental Protocols

Synthesis of Alkyne-Functionalized BODIPY Dyes

A common strategy involves a two-step process:

-

Synthesis of the Dipyrromethane Precursor: An alkyne-containing benzaldehyde is reacted with an excess of a 2,4-dimethylpyrrole in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) at room temperature. The reaction is typically stirred for several hours to overnight.

-

Oxidation and Boron Complexation: The resulting dipyrromethane is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil. This is followed by the addition of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and then BF3·OEt2 to form the stable BODIPY core. The final product is then purified using column chromatography.

Measurement of Absorption and Emission Spectra

The following is a general protocol for measuring the absorption and emission spectra of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, or dichloromethane)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

-

Working Solution Preparation: Dilute the stock solution with the desired spectroscopic solvent to a concentration that gives an absorbance reading between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the spectroscopic solvent as a blank to zero the spectrophotometer.

-

Record the absorbance of the this compound solution from approximately 400 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λabs (530 nm).

-

Scan the emission spectrum from approximately 540 nm to 700 nm.

-

Identify the wavelength of maximum emission (λem).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

-

A suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-containing molecule and this compound in the desired molar ratio (typically a slight excess of the alkyne is used).

-

Add the solvent system to achieve the desired final concentrations.

-

Add the ligand solution to the reaction mixture.

-

Add the CuSO4 solution.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature with gentle stirring or shaking. The reaction time can vary from minutes to several hours, depending on the reactants.

-

-

Monitoring and Purification:

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, the labeled product can be purified using appropriate chromatographic techniques (e.g., size-exclusion chromatography for biomolecules or silica gel chromatography for small molecules).

-

Visualizations

The following diagrams illustrate the fundamental process of fluorescence and a typical experimental workflow for characterizing this compound.

Caption: The Jablonski diagram illustrating the process of fluorescence.

Caption: Experimental workflow for the synthesis, characterization, and application of this compound.

References

BDP R6G Alkyne: A Comprehensive Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of BDP R6G alkyne, a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Renowned for their sharp absorption and emission spectra, high fluorescence quantum yields, and excellent photostability, BODIPY dyes are invaluable tools in biological imaging and sensing. This compound, with its terminal alkyne group, is specifically designed for bio-conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Photophysical Properties

This compound exhibits photophysical properties similar to the well-known rhodamine 6G, making it a suitable alternative in various fluorescence-based assays.[1][2] Its key characteristics are summarized below.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Fluorescence Quantum Yield (Φ) | 0.96 | [3][4] |

| Molar Extinction Coefficient (ε) | ~76,000 L⋅mol⁻¹⋅cm⁻¹ | [4] |

| Excitation Maximum (λex) | 530 nm | |

| Emission Maximum (λem) | 548 nm |

Note: The extinction coefficient provided is for the BDP R6G NHS ester derivative. It is presumed to be a close approximation for the alkyne derivative due to the structural similarity of the core fluorophore.

Experimental Protocols

The determination of the quantum yield and extinction coefficient are critical for the quantitative application of fluorescent probes. The following sections outline the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO, DMF, or DCM) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which for this compound is 530 nm.

-

Data Analysis: Plot the absorbance at λmax against the concentration of the dilutions. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a relative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Rhodamine 6G is a common standard for dyes in this spectral region.

Methodology:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the this compound and the quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95) in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Data Analysis: Integrate the area under the emission curve for both the sample and the standard. The quantum yield of the sample (Φ_s) is then calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s / n_std)²

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'std' refer to the sample and the standard, respectively.

-

Application in Bioconjugation: Click Chemistry Workflow

The terminal alkyne group of this compound allows for its covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed click reaction. This highly efficient and specific reaction is widely used for labeling proteins, nucleic acids, and other biological targets.

Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.

This workflow illustrates the key steps in a typical click chemistry labeling experiment. The this compound and the azide-modified biomolecule are combined in the presence of a copper(I) catalyst, which is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. A ligand such as THPTA is frequently included to stabilize the copper(I) and improve reaction efficiency. After incubation, the resulting fluorescently labeled biomolecule is purified from the reaction mixture.

Conclusion

This compound is a high-performance fluorescent probe with a near-unity quantum yield and a strong molar extinction coefficient. Its terminal alkyne functionality makes it an ideal candidate for bio-orthogonal labeling through click chemistry, enabling the fluorescent tagging of a wide range of biomolecules for research and diagnostic applications. The experimental protocols and workflow provided in this guide offer a foundation for the successful application of this versatile fluorophore in a laboratory setting.

References

An In-depth Technical Guide to BDP R6G Alkyne: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye BDP R6G alkyne, a valuable tool in bioconjugation and molecular imaging. It details the chemical structure, physicochemical properties, and a representative synthesis protocol for this important research compound.

Chemical Structure and Properties

This compound is a borondipyrromethene (BODIPY) dye that is spectrally similar to Rhodamine 6G (R6G). The core structure is a dipyrromethene ligand complexed with a difluoroboron moiety. The "alkyne" designation refers to the presence of a terminal alkyne group, which allows for its covalent attachment to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Chemical Formula: C₂₁H₁₈BF₂N₃O[1]

Molecular Weight: 377.2 g/mol [1]

CAS Number: 2006345-31-7[1]

The key physicochemical and fluorescence properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Excitation Maximum (λex) | 530 nm | [1] |

| Emission Maximum (λem) | 548 nm | [1] |

| Molar Extinction Coefficient (ε) | ~76,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (ΦF) | 0.96 | |

| Purity | ≥98% | |

| Solubility | DMF, DMSO, DCM | |

| Storage Conditions | -20°C in the dark, desiccated |

Synthesis of this compound

The synthesis of this compound, like other BODIPY dyes, generally involves a three-step, one-pot procedure starting from a substituted pyrrole and an appropriate aldehyde. This is followed by oxidation and subsequent complexation with a boron source. While the precise, proprietary synthesis protocols from commercial suppliers are not publicly available, a representative experimental protocol can be constructed based on established methods for synthesizing functionalized BODIPY dyes.

Experimental Protocol: Representative Synthesis

This protocol is a general representation and may require optimization.

Materials:

-

2,4-Dimethylpyrrole

-

4-(Prop-2-yn-1-yloxy)benzaldehyde

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (TEA)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Condensation: To a solution of 4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), add 2,4-dimethylpyrrole (2.2 equivalents). Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 2-3 drops). Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Oxidation: To the reaction mixture from the previous step, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equivalent) in anhydrous DCM. Stir the mixture at room temperature for 1 hour. The color of the solution should darken, indicating the formation of the dipyrromethene.

-

Boron Complexation: Cool the reaction mixture to 0°C in an ice bath. Slowly add an excess of triethylamine (TEA) (e.g., 5-6 equivalents), followed by the slow addition of an excess of boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 8-10 equivalents). Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Fluorescence Mechanism of BDP R6G Alkyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescence mechanism of BDP R6G alkyne, a prominent member of the boron-dipyrromethene (BODIPY) family of fluorophores. Renowned for its brightness, photostability, and utility in bio-conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," this compound is a critical tool in biological imaging and diagnostics. This document delves into the core principles governing its fluorescence, the influence of its alkyne functionality, and the modulation of its photophysical properties upon conjugation. Detailed experimental protocols for its characterization and application are provided, along with a quantitative analysis of its spectral properties.

Introduction to this compound and the BODIPY Class

BDP R6G is a synthetic borondipyrromethene dye designed to mimic the spectral properties of Rhodamine 6G, exhibiting strong absorption and emission in the green-yellow region of the visible spectrum.[1][2][3][4] The core structure of BODIPY dyes features a dipyrromethene ligand complexed with a BF₂ unit. This creates a rigid and planar molecular scaffold that is fundamental to their desirable photophysical properties.[5] The rigidity of this structure minimizes non-radiative decay pathways (e.g., vibrational relaxation), leading to exceptionally high fluorescence quantum yields and sharp emission peaks.

The "R6G" designation indicates its spectral similarity to Rhodamine 6G, while the "alkyne" functional group is a terminal triple bond that enables covalent attachment to azide-modified molecules through the highly efficient and bio-orthogonal click chemistry reaction. This makes this compound a versatile tool for labeling and tracking biomolecules such as proteins, nucleic acids, and small-molecule drugs in complex biological systems.

The Core Fluorescence Mechanism

The fluorescence of this compound is governed by the electronic transitions within its π-conjugated system. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state (S₀) via several pathways:

-

Fluorescence (Radiative Decay): The emission of a photon, which is the desired outcome for imaging applications. Due to some energy loss during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Non-Radiative Decay: The energy is dissipated as heat through internal conversion or other processes. The rigid BODIPY core suppresses these pathways, leading to high quantum yields.

-

Intersystem Crossing: Transition to a triplet excited state (T₁), which can lead to phosphorescence or the generation of reactive oxygen species (ROS). While generally a minor pathway for standard BODIPY dyes, it can be enhanced through specific structural modifications.

Several factors can quench the fluorescence of BODIPY dyes, including:

-

Photoinduced Electron Transfer (PET): In the presence of a nearby electron donor or acceptor, an electron can be transferred to or from the excited fluorophore, leading to a non-radiative decay pathway.

-

Förster Resonance Energy Transfer (FRET): Non-radiative energy transfer to a nearby acceptor molecule.

-

Solvent Effects: Polar solvents can sometimes stabilize charge transfer states or form specific interactions that lead to fluorescence quenching.

Role of the Alkyne Group and "Click" Conjugation

The terminal alkyne group of this compound is primarily introduced as a chemical handle for conjugation and does not significantly alter the core fluorescence properties of the BDP R6G chromophore. However, the transformation of this alkyne into a 1,2,3-triazole ring via the CuAAC reaction with an azide-containing molecule can have a pronounced effect on the dye's photophysical characteristics.

The formation of the triazole ring extends the π-conjugated system of the fluorophore. This can lead to a bathochromic (red) shift in both the absorption and emission spectra. More significantly, the electronic nature of the substituent attached to the newly formed triazole can modulate the fluorescence quantum yield. In many cases, the click reaction leads to a "turn-on" or enhancement of fluorescence. This can occur if the azide-containing molecule, prior to reaction, has a quenching effect (e.g., through PET) that is subsequently removed upon the rigidification and altered electronic structure of the triazole-linked product.

The workflow for a typical click chemistry conjugation involving this compound is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. cn.lumiprobe.com [cn.lumiprobe.com]

- 4. hk.lumiprobe.com [hk.lumiprobe.com]

- 5. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]

BDP R6G Alkyne: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of BDP R6G alkyne, a fluorescent dye increasingly utilized in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and a visual representation of its application in copper-catalyzed click chemistry.

Core Compound Specifications

This compound is a borondipyrromethene-based dye designed for covalent labeling of azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." Its spectral properties are similar to the well-established rhodamine 6G (R6G), making it a valuable tool for fluorescence-based detection and imaging.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2006345-31-7 | [1][2][3][4] |

| Molecular Weight | 377.2 g/mol | [1] |

| Molecular Formula | C₂₁H₁₈BF₂N₃O | |

| Purity | ≥95% | |

| Excitation Maximum (λex) | 530 nm | |

| Emission Maximum (λem) | 548 nm | |

| Fluorescence Quantum Yield | 0.96 | |

| Solubility | Good in DMF, DMSO, and DCM | |

| Storage Conditions | -20°C in the dark |

Experimental Protocol: Copper-Catalyzed Click Chemistry

The terminal alkyne group on BDP R6G allows for its conjugation to molecules containing an azide group. The following is a general protocol for the copper-catalyzed click chemistry reaction. Note that optimization may be required for specific applications.

Materials:

-

This compound

-

Azide-modified molecule (e.g., protein, nucleic acid)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper chelating ligand (e.g., THPTA, TBTA)

-

Degassed buffer (e.g., phosphate-buffered saline, PBS)

-

Solvent (e.g., DMSO or DMF for dissolving the dye)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the specific application.

-

Prepare a stock solution of Copper(II) sulfate in water.

-

Prepare a fresh stock solution of Sodium Ascorbate in water immediately before use.

-

Prepare a stock solution of the copper chelating ligand in a suitable solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-containing molecule in a degassed buffer.

-

To this, add the this compound stock solution. The molar ratio of dye to the target molecule should be optimized, but a slight excess of the dye is often used.

-

Add the copper chelating ligand to the reaction mixture.

-

Add the Copper(II) sulfate solution.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature, protected from light. The reaction time can vary from 30 minutes to a few hours.

-

-

Purification:

-

Following incubation, the labeled product can be purified from unreacted dye and catalyst using methods such as size exclusion chromatography, dialysis, or precipitation.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction involving this compound.

Caption: Workflow of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This technical guide provides essential information for the effective use of this compound in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to BDP R6G Alkyne: Safety and Handling

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the safety, handling, and experimental application of BDP R6G alkyne, a fluorescent dye crucial for biomolecular labeling through click chemistry.

Core Properties and Safety Data

This compound is a borondipyrromethene dye characterized by its brightness and photostability, with absorption and emission spectra similar to Rhodamine 6G (R6G). The terminal alkyne group enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioorthogonal chemistry.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C21H18BF2N3O | [1] |

| Molecular Weight | 377.2 g/mol | [1] |

| Appearance | Yellow to brown solid | Antibodies.com |

| Solubility | Good in DMF, DMSO, DCM | [1] |

| Excitation Maximum (λex) | 530 nm | [1] |

| Emission Maximum (λem) | 548 nm | [1] |

| Fluorescence Quantum Yield (Φ) | 0.96 | |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | Antibodies.com |

| Storage Conditions | Store at -20°C in the dark, desiccated. | BroadPharm |

Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Measures |

| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |

| Very toxic to aquatic life with long-lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage. Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE) and Engineering Controls

| Control | Specification |

| Engineering Controls | Use in a well-ventilated area with an appropriate exhaust ventilation system. Ensure access to a safety shower and eye wash station. |

| Eye Protection | Wear safety goggles with side-shields. |

| Hand Protection | Wear protective gloves. Inspect gloves before use and dispose of them properly after handling. |

| Skin and Body Protection | Wear impervious clothing. |

| Respiratory Protection | Use a suitable respirator if ventilation is inadequate. |

Storage and Stability

| Condition | Recommendation |

| Storage Temperature | Store the solid powder at -20°C. If dissolved in a solvent, store at -80°C. |

| Light and Moisture | Keep the container tightly sealed and protected from direct sunlight. |

| Chemical Stability | The compound is stable under recommended storage conditions. |

| Incompatible Materials | Avoid strong acids/alkalis and strong oxidizing/reducing agents. |

| Hazardous Decomposition | May decompose and emit toxic fumes under fire conditions. |

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used for labeling azide-modified biomolecules via CuAAC. The following is a general protocol for this procedure.

Materials

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Azide-modified counterpart

-

DMSO (anhydrous)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Purification supplies (e.g., size exclusion chromatography columns)

Stock Solution Preparation

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Azide-modified molecule: Prepare a stock solution of the desired concentration in a suitable buffer.

-

Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

-

TBTA Ligand: Prepare a 10 mM stock solution in DMSO.

Labeling Protocol

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

-

Add the this compound stock solution to the reaction mixture. The final concentration of the dye will depend on the concentration of the biomolecule and the desired labeling stoichiometry.

-

Add the TBTA ligand solution. A common final concentration is 1 mM.

-

To initiate the reaction, add the copper(II) sulfate solution (final concentration typically 0.25 mM) followed by the freshly prepared sodium ascorbate solution (final concentration typically 5 mM).

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Monitor the reaction progress if necessary using an appropriate analytical technique (e.g., fluorescence spectroscopy, HPLC).

-

Once the reaction is complete, purify the labeled biomolecule from excess reagents using a suitable method such as size exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

Experimental Workflow for CuAAC Labeling

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound.

Caption: A general workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Safety and Handling Workflow

This diagram outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: A workflow outlining the key safety and handling procedures for this compound.

References

An In-Depth Technical Guide to the Storage and Handling of BDP R6G Alkyne

For researchers, scientists, and professionals in drug development utilizing BDP R6G alkyne, a fluorescent dye crucial for click chemistry applications, ensuring its stability and integrity is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, based on manufacturer specifications and safety data.

Summary of Key Storage and Handling Parameters

Proper storage and handling are critical to prevent the degradation of this compound. The following table summarizes the key quantitative data available from suppliers.

| Parameter | Recommended Condition | Notes |

| Storage Temperature | -20°C[1][2][3][4][5] | Store in a tightly sealed container. |

| Long-term Storage (Powder) | -20°C in the dark | Desiccate to protect from moisture. |

| Storage in Solvent | -80°C | Use of appropriate solvents such as DMF, DMSO, or DCM is recommended. |

| Shipping Temperature | Ambient Temperature | Short-term exposure to ambient temperatures during shipping is acceptable. |

| Light Exposure | Avoid prolonged exposure to light. | Store in the dark to prevent photobleaching. |

| Shelf Life | Up to 24 months | When stored correctly at -20°C in the dark and desiccated. |

Experimental Protocols

While specific experimental protocols for this compound are highly dependent on the application, a general workflow for its use in a copper-catalyzed click chemistry reaction is outlined below. This protocol is a representative example and may require optimization for specific experimental setups.

Protocol: Labeling of an Azide-Containing Molecule with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

DMSO or DMF for dissolving the dye

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Store any unused portion at -80°C.

-

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-containing molecule (e.g., to a final concentration of 100 µM) and this compound (e.g., to a final concentration of 200 µM) in your chosen reaction buffer. The final volume will depend on the scale of your experiment.

-

Add THPTA to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 500 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Following incubation, the labeled product can be purified from unreacted dye and catalyst using methods appropriate for the labeled molecule, such as precipitation, dialysis, or chromatography (e.g., size-exclusion or reverse-phase HPLC).

-

-

Analysis:

-

Confirm successful labeling by measuring the fluorescence of the purified product at the appropriate excitation and emission wavelengths for BDP R6G (Excitation: ~530 nm, Emission: ~548 nm).

-

Visualizing Workflows and Safety

To further clarify the proper procedures, the following diagrams illustrate the key decision-making processes for storage and a typical experimental workflow.

Caption: Decision workflow for the proper storage of this compound upon receipt.

Caption: A generalized experimental workflow for a click chemistry reaction using this compound.

Safety and Handling Precautions

This compound is intended for laboratory research use only. Standard laboratory safety practices should be strictly followed.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

Handling:

-

Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Incompatible Materials:

-

Strong acids/alkalis and strong oxidizing/reducing agents.

By adhering to these storage and handling guidelines, researchers can ensure the quality and performance of this compound, leading to more accurate and reproducible results in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for BDP R6G Alkyne in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G (BODIPY™ R6G) alkyne is a bright and photostable fluorescent dye belonging to the borondipyrromethene class. Its spectral properties are similar to the well-known rhodamine 6G (R6G), making it a valuable tool for fluorescence-based applications.[1][2] The terminal alkyne group on the BDP R6G molecule allows for its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is characterized by its high yield, specificity, and biocompatibility, enabling the labeling of a wide range of molecules such as proteins, nucleic acids, and small-molecule drugs under mild conditions.[3][4]

These application notes provide detailed protocols for the use of BDP R6G alkyne in CuAAC reactions, along with its photophysical properties and relevant data for researchers in various fields, including cell biology, proteomics, and drug discovery.

Photophysical and Chemical Properties

This compound exhibits excellent photostability and a high fluorescence quantum yield, making it an ideal candidate for demanding imaging applications. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Yellow to brown solid | |

| Molecular Weight | 377.2 g/mol | |

| Excitation Maximum (λex) | 530 nm | |

| Emission Maximum (λem) | 548 nm | |

| Molar Extinction Coefficient (ε) | 76,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.96 | |

| Solubility | Good in DMF, DMSO, DCM |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne (like this compound) and an azide to form a stable 1,2,3-triazole ring. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is highly efficient and specific, proceeding readily in aqueous solutions and over a wide pH range, making it suitable for labeling sensitive biological samples.

Experimental Protocols

The following protocols provide a general guideline for labeling azide-modified biomolecules with this compound. Optimization may be required for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol is adapted for labeling proteins that have been modified to contain azide groups.

Materials:

-

This compound

-

Azide-modified protein

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium Ascorbate (freshly prepared)

-

Aminoguanidine hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

This compound: Dissolve in DMSO or DMF to a final concentration of 10 mM.

-

CuSO₄: Prepare a 20 mM stock solution in deionized water.

-

THPTA/TBTA: Prepare a 50 mM stock solution in deionized water (THPTA) or DMSO/t-butanol (TBTA).

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

-

Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein in PBS (final concentration typically 10-100 µM).

-

This compound stock solution (2-5 fold molar excess over the protein).

-

Premix a solution of CuSO₄ and THPTA/TBTA (final concentrations of 0.1-1 mM CuSO₄ and 0.5-5 mM ligand).

-

Aminoguanidine hydrochloride stock solution (final concentration 5 mM).

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the solution by inverting the tube or by slow rotation.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times may be optimized for specific proteins.

-

-

Purification:

-

Remove the excess dye and catalyst by size-exclusion chromatography or dialysis.

-

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol is suitable for labeling synthetic oligonucleotides containing an azide modification.

Materials:

-

This compound

-

Azide-modified oligonucleotide

-

Copper(II) sulfate (CuSO₄)

-

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium Ascorbate (freshly prepared)

-

DMSO

-

Deionized water

-

Purification method (e.g., HPLC, ethanol precipitation)

Procedure:

-

Prepare Stock Solutions:

-

This compound: Dissolve in DMSO to a final concentration of 10 mM.

-

CuSO₄/TBTA Complex: Prepare a 10 mM stock solution in a 45:55 (v/v) mixture of water and DMSO.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

Dissolve the azide-modified oligonucleotide in deionized water to a concentration of 100-500 µM.

-

In a microcentrifuge tube, add the oligonucleotide solution.

-

Add the this compound stock solution (1.5-3 fold molar excess over the oligonucleotide).

-

Add the CuSO₄/TBTA complex stock solution to a final concentration of 0.5-1 mM.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Vortex the mixture thoroughly.

-

-

Incubation:

-

Incubate the reaction at room temperature for 4-16 hours in the dark.

-

-

Purification:

-

Purify the labeled oligonucleotide using reverse-phase HPLC or by ethanol precipitation to remove unreacted dye and catalyst.

-

Experimental Workflow and Logic

The general workflow for a typical labeling experiment using this compound is depicted below.

Applications

The high fluorescence and photostability of BDP R6G, combined with the versatility of click chemistry, make this compound a powerful tool for a variety of applications.

-

Fluorescence Microscopy: Labeled proteins, nucleic acids, or lipids can be visualized in fixed or live cells to study their localization, trafficking, and interactions. The spectral properties of BDP R6G are compatible with standard filter sets for R6G.

-

Flow Cytometry: Cells labeled with BDP R6G conjugates can be analyzed and sorted based on fluorescence intensity.

-

Drug Development and Delivery: this compound can be used to track the biodistribution of drug delivery systems, such as nanoparticles or liposomes, in vitro and in vivo.

-

Proteomics: Labeled proteins can be identified and quantified in complex mixtures using techniques such as in-gel fluorescence scanning.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive catalyst | Use freshly prepared sodium ascorbate. Ensure the copper source is not degraded. |

| Incompatible buffer | Avoid buffers containing primary amines (e.g., Tris) as they can inhibit the reaction. Use PBS or HEPES. | |

| Insufficient reagent concentration | Optimize the molar ratio of dye to biomolecule. | |

| High Background Fluorescence | Incomplete removal of unreacted dye | Optimize the purification protocol. Use a larger size-exclusion column or perform additional purification steps. |

| Protein Precipitation | High concentration of organic solvent | Minimize the volume of DMSO/DMF used to dissolve the dye. |

| Denaturation by catalyst | Use a copper-chelating ligand like THPTA or TBTA to protect the protein. |

Conclusion

This compound is a versatile and robust fluorescent probe for the specific labeling of azide-modified biomolecules through copper-catalyzed click chemistry. Its excellent photophysical properties and the high efficiency of the CuAAC reaction make it a valuable tool for a wide range of applications in biological research and drug development. The protocols and information provided in these application notes serve as a starting point for researchers to incorporate this powerful fluorescent labeling strategy into their experimental workflows.

References

Illuminating Cellular Machinery: A Guide to Labeling Proteins with BDP R6G Alkyne in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent labeling of intracellular and cell-surface proteins in living cells using the bioorthogonal probe, BDP R6G alkyne. This method leverages the power of click chemistry to covalently attach the bright and photostable BDP R6G fluorophore to proteins of interest that have been metabolically or genetically engineered to contain an azide group.

Introduction

Visualizing protein localization, trafficking, and interaction in the complex environment of a living cell is paramount to understanding cellular function and disease. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for such investigations. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples of bioorthogonal "click" reactions.

This guide focuses on the use of this compound, a borondipyrromethene (BODIPY)-based fluorescent dye, for live-cell protein labeling. BODIPY dyes are renowned for their exceptional photostability, high fluorescence quantum yields, and narrow emission spectra, making them ideal for demanding imaging applications, including long-term time-lapse microscopy.

Principle of the Method

The labeling strategy is a two-step process:

-

Introduction of an Azide Handle: An azide functional group, which is bioorthogonal, is incorporated into the protein of interest. This is typically achieved through the metabolic incorporation of an azide-bearing non-canonical amino acid (ncAA) into the protein's primary sequence.

-

Click Chemistry Reaction: The azide-modified protein is then specifically and covalently labeled with this compound through a click reaction. This results in a stable triazole linkage, tethering the fluorescent dye to the target protein.

Data Presentation

Photophysical Properties of BDP R6G

| Property | Value | Reference |

| Excitation Maximum (λex) | ~527 nm | [1] |

| Emission Maximum (λem) | ~547 nm | [1] |

| Molar Extinction Coefficient | High (characteristic of BODIPY dyes) | [2][3] |

| Fluorescence Quantum Yield (Φ) | High | [2] |

| Photostability | Excellent |

Comparison of Bioorthogonal Labeling Strategies

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reaction Rate | Very Fast | Fast |

| Catalyst Required | Copper(I) | None |

| Live-Cell Compatibility | Requires careful optimization due to copper toxicity | Excellent |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Ideal For | Situations where rapid labeling is critical and copper toxicity can be mitigated. | Long-term live-cell imaging and applications where catalyst-induced toxicity is a concern. |

Experimental Protocols

Protocol 1: Site-Specific Protein Labeling via Non-Canonical Amino Acid (ncAA) Incorporation and CuAAC

This protocol describes the labeling of a protein of interest (POI) with this compound following the incorporation of an azide-functionalized ncAA, such as L-azidohomoalanine (AHA), a methionine surrogate.

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa)

-

Plasmid encoding the POI with a TAG amber stop codon at the desired labeling site

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for the ncAA

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free medium

-

L-azidohomoalanine (AHA)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

-

Imaging medium (e.g., FluoroBrite DMEM)

Procedure:

-

Cell Seeding and Transfection: a. Seed cells in a glass-bottom dish suitable for microscopy. b. Co-transfect the cells with the plasmid encoding the POI-TAG and the aaRS/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

ncAA Incorporation: a. 24 hours post-transfection, replace the culture medium with methionine-free medium. b. Incubate the cells for 1 hour to deplete endogenous methionine. c. Replace the medium with methionine-free medium supplemented with 50-100 µM AHA. d. Incubate for 4-16 hours to allow for incorporation of AHA into the POI.

-

CuAAC Labeling: a. Prepare a fresh labeling solution. For a final volume of 1 mL, mix:

- 1 µL of 10 mM this compound in DMSO (final concentration: 10 µM)

- 10 µL of 5 mM CuSO4 in water (final concentration: 50 µM)

- 50 µL of 5 mM THPTA in water (final concentration: 250 µM)

- 20 µL of 50 mM sodium ascorbate in water (freshly prepared) (final concentration: 1 mM)

- Bring the final volume to 1 mL with PBS. b. Wash the cells twice with PBS. c. Add the labeling solution to the cells and incubate for 5-15 minutes at 37°C, protected from light. d. Wash the cells three times with PBS.

-

Imaging: a. Replace the PBS with pre-warmed imaging medium. b. Image the cells using a fluorescence microscope equipped with appropriate filters for BDP R6G (e.g., excitation ~525/50 nm, emission ~560/50 nm).

Protocol 2: Site-Specific Protein Labeling via ncAA Incorporation and SPAAC

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial for long-term imaging studies. This requires a strained alkyne, which is not this compound. For this protocol, you would need to use a BDP R6G derivative containing a strained alkyne like dibenzocyclooctyne (DBCO).

Application Example: Visualizing Epidermal Growth Factor Receptor (EGFR) Internalization

Bioorthogonal labeling with this compound can be used to study the dynamic trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding to its ligand, EGF, the EGFR undergoes endocytosis. This process can be visualized by labeling an azide-modified EGFR with this compound and tracking its movement from the plasma membrane into intracellular vesicles over time.

Troubleshooting

| Problem | Possible Cause | Solution |

| No/Weak Fluorescence Signal | Inefficient transfection. | Optimize transfection protocol. |

| Inefficient ncAA incorporation. | Increase ncAA concentration or incubation time. Ensure methionine-free conditions are maintained. | |

| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure all components of the labeling solution are at the correct concentration. | |

| High Background Fluorescence | Incomplete removal of unbound this compound. | Increase the number and duration of washing steps. |

| Non-specific binding of the dye. | Reduce the concentration of this compound or the incubation time. | |

| Cell Death/Toxicity | Copper toxicity (in CuAAC). | Reduce copper concentration or incubation time. Use a copper chelator like THPTA. Consider using SPAAC as an alternative. |

| High concentration of ncAA or dye. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |

Conclusion

Labeling proteins with this compound in live cells via click chemistry is a robust and versatile method for studying protein dynamics. The exceptional photophysical properties of the BDP R6G dye, combined with the specificity of bioorthogonal reactions, provide a powerful tool for researchers in cell biology and drug discovery. By following the detailed protocols and considering the troubleshooting advice provided, researchers can successfully implement this technique to gain deeper insights into the intricate workings of the cell.

References

Application Notes and Protocols for BDP R6G Alkyne in Flow Cytometry-Based Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of cell proliferation is a cornerstone of research in numerous fields, including oncology, immunology, and toxicology. A robust method for measuring DNA synthesis is the incorporation of nucleoside analogs into the DNA of actively dividing cells. This document provides a detailed guide for a cell proliferation assay using 2'-Deoxy-2'-azido-uridine (AdU) and its subsequent detection with the fluorescent dye BDP R6G alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, analyzed by flow cytometry.

BDP R6G is a bright and photostable borondipyrromethene dye with spectral properties similar to Rhodamine 6G. The alkyne modification allows for its covalent attachment to azide-modified molecules. In this assay, AdU, an azide-modified thymidine analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Following fixation and permeabilization, this compound is "clicked" onto the azide group of AdU, enabling the fluorescent labeling of proliferating cells. This method offers a sensitive and reliable alternative to traditional proliferation assays like BrdU incorporation, as it does not require harsh DNA denaturation steps that can damage cellular epitopes.

Principle of the Assay

The assay is based on a two-step process:

-

Incorporation of an azide-modified nucleoside: Proliferating cells are incubated with AdU. During DNA synthesis, AdU is incorporated into the newly synthesized DNA strands.

-

Click chemistry detection: The cells are then fixed, permeabilized, and subjected to a click reaction. The terminal alkyne group on the BDP R6G dye covalently links to the azide group on the incorporated AdU in the presence of a copper(I) catalyst. The resulting fluorescently labeled cells can be quantified using flow cytometry.

Signaling Pathway and Detection Chemistry

Caption: Mechanism of AdU incorporation and this compound detection.

Materials and Reagents

| Reagent | Recommended Supplier | Catalog Number (Example) |

| This compound | Lumiprobe | 2006345-31-7 |

| 2'-Deoxy-2'-azido-uridine (AdU) | Jena Bioscience | NU-821 |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C1297 |

| Sodium Ascorbate | Sigma-Aldrich | A4034 |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| Formaldehyde, 16% solution | Thermo Fisher Scientific | 28908 |

| Saponin | Sigma-Aldrich | S7900 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| DNA stain (e.g., DAPI, Propidium Iodide) | Thermo Fisher Scientific | D1306, P3566 |

Experimental Protocols

Cell Preparation and AdU Labeling

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

-

Cell Seeding: Plate cells at a density that will allow for active proliferation without reaching confluency during the experiment. For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.

-

AdU Labeling:

-

Prepare a 10 mM stock solution of AdU in DMSO.

-

Add AdU to the cell culture medium to a final concentration of 10-20 µM.

-

Incubate the cells for a period that allows for sufficient incorporation of AdU. This can range from 1 hour to overnight, depending on the cell cycle length of your cells. A 2-hour incubation is a good starting point.

-

Include a negative control sample of cells that are not treated with AdU.

-

Cell Fixation and Permeabilization

-

Harvesting: Harvest cells and wash once with 1% BSA in PBS. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer (e.g., 4% formaldehyde in PBS). Incubate for 15 minutes at room temperature, protected from light.

-

Washing: Add 1 mL of 1% BSA in PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash.

-

Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer (e.g., 0.5% Saponin in 1% BSA/PBS). Incubate for 15 minutes at room temperature.

Click Reaction for this compound Staining

Note: The click reaction cocktail should be prepared fresh and used within 15 minutes.

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO₄: 100 mM in deionized water.

-

THPTA: 100 mM in deionized water.

-

Sodium Ascorbate: 1 M in deionized water (prepare fresh).

-

-

Prepare Click Reaction Cocktail (per sample):

-

In a microcentrifuge tube, combine the following in order:

-

130 µL PBS

-

20 µL of 100 mM CuSO₄:THPTA (1:2 molar ratio, premixed)

-

2.5 µL of 10 mM this compound

-

20 µL of 1 M Sodium Ascorbate

-

-

-

Staining:

-

Centrifuge the permeabilized cells and remove the supernatant.

-

Resuspend the cell pellet in 172.5 µL of the freshly prepared Click Reaction Cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing:

-

Add 1 mL of Permeabilization Buffer to each tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant. Repeat the wash.

-

DNA Staining and Flow Cytometry Analysis

-

DNA Staining (Optional): To analyze cell cycle distribution, resuspend the cells in a solution containing a DNA stain (e.g., DAPI at 1 µg/mL or Propidium Iodide at 20 µg/mL with RNase A). Incubate as recommended by the manufacturer.

-

Final Resuspension: Resuspend the cells in 500 µL of 1% BSA in PBS for flow cytometry analysis.

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for BDP R6G (Excitation/Emission: ~530/548 nm) and the chosen DNA stain.

-

Gating Strategy:

-

Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters.

-

For the AdU-treated sample, create a gate for BDP R6G positive cells to identify the proliferating population. Use the negative control (no AdU) to set the gate.

-

Data Presentation

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration |

| AdU | 10 mM | 10-20 µM |

| This compound | 10 mM | 12.5 µM |

| CuSO₄ | 100 mM | 1 mM |

| THPTA | 100 mM | 2 mM |

| Sodium Ascorbate | 1 M | 100 mM |

Table 2: Incubation Times and Conditions

| Step | Time | Temperature | Notes |

| AdU Labeling | 1-24 hours | 37°C | Optimize for cell type |

| Fixation | 15 minutes | Room Temperature | Protect from light |

| Permeabilization | 15 minutes | Room Temperature | |

| Click Reaction | 30 minutes | Room Temperature | Protect from light |

| DNA Staining | 15-30 minutes | Room Temperature | As per manufacturer's protocol |

Experimental Workflow

Caption: Step-by-step experimental workflow.

Troubleshooting

| Problem | Possible Cause | Solution |

| No/Low BDP R6G Signal | Inefficient AdU incorporation | Increase AdU concentration or incubation time. Ensure cells are actively proliferating. |

| Inefficient click reaction | Prepare fresh sodium ascorbate solution. Ensure correct concentrations of all click reagents. | |

| Insufficient permeabilization | Increase saponin concentration or incubation time. | |

| High Background Signal | Non-specific binding of this compound | Ensure adequate washing after the click reaction. |

| Dead cells | Use a viability dye to exclude dead cells from the analysis. | |

| Cell Clumping | Over-fixation or harsh centrifugation | Reduce centrifugation speed. Add EDTA to buffers. Gently vortex to resuspend pellets. |

Application Notes and Protocols for BDP R6G in Lipid and Cellular Membrane Staining

Topic: BDP R6G Alkyne for Staining Lipids and Cellular Membranes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Visualizing the intricate network of cellular lipids and membranes is crucial for understanding a myriad of biological processes, from signal transduction to membrane trafficking. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for labeling biomolecules with minimal perturbation to their native function.[1][2][3] This application note details the use of the BDP R6G fluorophore in conjunction with metabolic labeling to stain lipids and cellular membranes for fluorescence microscopy.

The primary method for this application does not involve direct staining with this compound. Instead, it is a two-step process that leverages the high specificity and efficiency of click chemistry. First, cells are incubated with a lipid analog containing a terminal alkyne group. This alkyne-modified lipid is metabolically incorporated into cellular membranes and lipid droplets.[4] Following this metabolic labeling, the cells are fixed, permeabilized, and subjected to a click reaction with an azide-functionalized fluorescent dye, in this case, BDP R6G azide.[5] This reaction covalently attaches the bright and photostable BDP R6G dye to the alkyne-labeled lipids, enabling their visualization.

BDP R6G is a borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G), offering high fluorescence quantum yield and photostability. Its alkyne and azide derivatives are specifically designed for click chemistry applications.

Principle of the Method: Metabolic Labeling and Click Chemistry

The experimental approach is based on a two-step labeling strategy:

-

Metabolic Incorporation of an Alkyne-Lipid: Cells are cultured in a medium supplemented with a lipid analog containing a terminal alkyne group (e.g., alkyne-oleic acid, alkyne-cholesterol, or propargylcholine). The cellular machinery recognizes this analog and incorporates it into various lipid species, effectively tagging lipid droplets and membranes with the alkyne handle. This bioorthogonal alkyne group is small and generally does not interfere with the natural biological activity of the lipid.

-

Click Chemistry-Mediated Visualization: After the metabolic labeling period, the cells are fixed and permeabilized. A click reaction cocktail containing an azide-functionalized BDP R6G dye (BDP R6G azide), a copper(I) catalyst, and a stabilizing ligand is then added. The copper(I) catalyst facilitates the highly specific cycloaddition reaction between the alkyne group on the incorporated lipids and the azide group on the BDP R6G dye, forming a stable triazole linkage. This results in the covalent attachment of the fluorescent BDP R6G molecule to the target lipids, allowing for their visualization by fluorescence microscopy.

Data Presentation

BDP R6G Fluorophore Properties

| Property | Value | Reference |

| Dye Class | Borondipyrromethene | |

| Excitation Maximum (λex) | ~530 nm | |

| Emission Maximum (λem) | ~548 nm | |

| Molar Extinction Coefficient (ε) | ~76,000 - 116,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.95 - 0.96 | |

| Recommended Storage | -20°C in the dark, desiccated |

Recommended Reagent Concentrations for Staining Protocol

| Reagent | Stock Concentration | Final Concentration |

| Alkyne-Modified Lipid | 10 mM in Ethanol or DMSO | 2.5 - 20 µM |

| BDP R6G Azide | 1 mM in DMSO | 2 - 20 µM |

| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 200 µM - 2 mM |

| THPTA (Copper Ligand) | 100 mM in H₂O | 1 - 10 mM |

| Sodium Ascorbate (Reducing Agent) | 100 mM in H₂O (prepare fresh) | 5 - 50 mM |

| 4% Paraformaldehyde (PFA) | 4% (w/v) in PBS | For cell fixation |

| 0.1% Triton X-100 | 0.1% (v/v) in PBS | For cell permeabilization |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Lipids with an Alkyne-Lipid Analog

This protocol describes the incorporation of an alkyne-modified lipid into cultured mammalian cells.

Materials:

-

Cultured mammalian cells on glass coverslips

-

Complete cell culture medium

-

Alkyne-modified lipid (e.g., alkyne-oleic acid) stock solution (10 mM in ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

Prepare the labeling medium by diluting the 10 mM alkyne-modified lipid stock solution into pre-warmed complete cell culture medium to a final concentration of 2.5 - 20 µM.

-

Aspirate the existing culture medium from the cells.

-

Add the labeling medium to the cells.

-

Incubate the cells for 4 to 24 hours under normal cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the specific lipid analog being used.

-

After incubation, aspirate the labeling medium and wash the cells twice with warm PBS.

-

Proceed immediately to cell fixation and the click chemistry reaction (Protocol 2).

Protocol 2: Click Chemistry Staining of Alkyne-Labeled Lipids with BDP R6G Azide

This protocol outlines the fixation, permeabilization, and subsequent fluorescent labeling of the alkyne-tagged lipids.

Materials:

-

Alkyne-labeled cells on coverslips (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

PBS

-

BDP R6G azide stock solution (1 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in H₂O)

-

THPTA ligand stock solution (100 mM in H₂O)

-

Sodium ascorbate stock solution (100 mM in H₂O, prepare fresh immediately before use )

-

Mounting medium

-

Microscope slides

Procedure:

-

Fixation:

-

Fix the alkyne-labeled cells by incubating them with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization:

-

Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For each coverslip (assuming a 200 µL reaction volume), mix the following components in the order listed:

-

172 µL PBS

-

4 µL BDP R6G azide (final concentration: 20 µM)

-

2 µL Copper(II) sulfate (final concentration: 200 µM)

-

2 µL THPTA ligand (final concentration: 1 mM)

-

-

Vortex the mixture briefly.

-

Add 20 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM) to initiate the reaction. Vortex immediately.

-

Add the complete click reaction cocktail to the coverslip, ensuring the cells are fully covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-